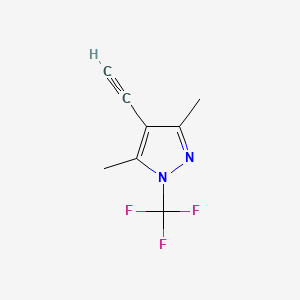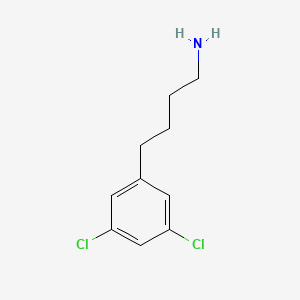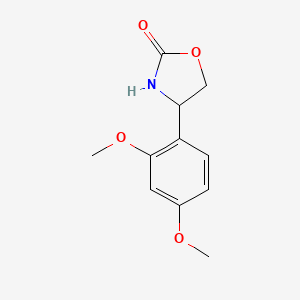
4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a 2-oxazolidinone ring substituted with a 2,4-dimethoxyphenyl group, making it a valuable intermediate in various chemical reactions and pharmaceutical developments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reaction of 2,4-dimethoxybenzylamine with ethyl chloroformate under basic conditions to form the oxazolidinone ring . Another approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of oxazolidinones often employs scalable methods such as the use of phosgene or its derivatives for cyclization reactions. The use of safer and more efficient reagents like ethyl carbonate is also explored to minimize hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxyphenyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptidyl transferase activity .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone derivative with enhanced activity and reduced resistance.
Uniqueness
4-(2,4-Dimethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dimethoxyphenyl group provides unique steric and electronic effects, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
Clave InChI |
CBNKXORCQSTCIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2COC(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
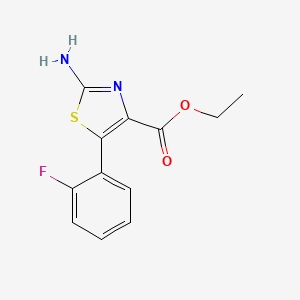
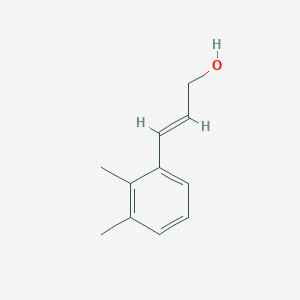
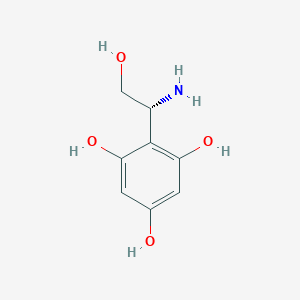

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)


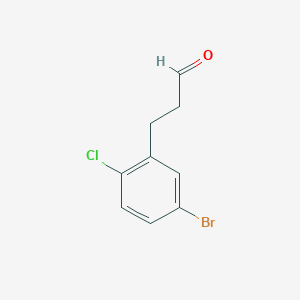

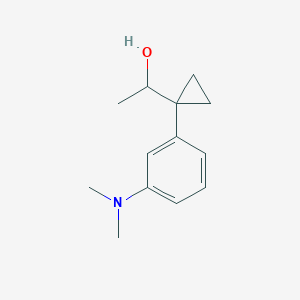
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
